Glucocamelinin

cancer chemoprevention lung adenocarcinoma isothiocyanate pharmacology

Researchers face irreproducibility when substituting generic glucosinolates for Glucocamelinin, as chain-length-dependent hydrolysis products (isothiocyanates) exhibit divergent bioactivities. This C10 sulfinyl-glucosinolate, the predominant Camelina sativa metabolite, is the essential precursor for generating CamITC-which shows markedly higher selective cytotoxicity than sulforaphane in A549 cells. • Yields CamITC via myrosinase hydrolysis for Nrf2/ARE pathway and quinone reductase (NQO1) induction studies • Supplied as potassium salt reference standard with ≥98% HPLC purity for EN 17853:2023 method calibration • Validated UPLC-DAD workflow supports batch-to-batch quantification in complex matrices

Molecular Formula C18H34KNO10S3
Molecular Weight 559.8 g/mol
Cat. No. B13419120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucocamelinin
Molecular FormulaC18H34KNO10S3
Molecular Weight559.8 g/mol
Structural Identifiers
SMILESCS(=O)CCCCCCCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]
InChIInChI=1S/C18H35NO10S3.K/c1-31(24)11-9-7-5-3-2-4-6-8-10-14(19-29-32(25,26)27)30-18-17(23)16(22)15(21)13(12-20)28-18;/h13,15-18,20-23H,2-12H2,1H3,(H,25,26,27);/q;+1/p-1/b19-14+;/t13-,15-,16+,17-,18+,31?;/m1./s1
InChIKeyDVZXLLCGODRPTD-VJZBKDBFSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucocamelinin Research and Procurement


Glucocamelinin (10-methylsulfinyldecyl glucosinolate; GSL 10) is a long-chain aliphatic glucosinolate that serves as the predominant secondary metabolite in Camelina sativa (false flax) seeds [1]. As a member of the sulfinyl-glucosinolate subclass, it features a distinctive 10-carbon aglycone chain with a methylsulfinyl functional group and occurs naturally alongside its C9 homolog glucoarabin and trace C11 homolog 11-(methylsulfinyl)undecylglucosinolate [2]. Glucocamelinin constitutes approximately 59–70% of total seed glucosinolates, with absolute concentrations ranging from 13.2 to 36.2 µmol/g dry seed across Camelina genotypes and growing locations [1][3]. Its biologically inert parent structure requires myrosinase-catalyzed hydrolysis to liberate the bioactive isothiocyanate, 10-methylsulfinyldecyl isothiocyanate (CamITC), which drives the compound's chemopreventive and cytotoxic activities [2].

Glucocamelinin Substitution Risks


Substituting glucocamelinin with structurally related glucosinolates—including its closest in-class homolog glucoarabin or the widely studied glucoraphanin—is scientifically unsupported due to chain-length-dependent divergence in hydrolysis product activity [1]. In head-to-head comparative studies using A549 lung cancer cells, CamITC (derived from glucocamelinin) exhibited markedly higher selective cytotoxicity and antioxidant capacity than sulforaphane (derived from glucoraphanin) under identical experimental conditions [2]. Within the Camelina GSL series (C9, C10, C11), each homolog yields a distinct isothiocyanate with divergent bioactivity and physicochemical properties, precluding simple class-level interchange [3]. Procurement decisions relying on generic "glucosinolate" classification without accounting for aglycone chain-length specificity risk experimental irreproducibility and invalid biological comparisons.

Glucocamelinin Head-to-Head Comparisons


CamITC vs. Sulforaphane: A549 Cytotoxicity

In a direct head-to-head comparison under identical experimental conditions, glucocamelinin-derived 10-methylsulfinyldecyl isothiocyanate (CamITC) exhibited higher selective cytotoxic activity against A549 lung adenocarcinoma cells compared to sulforaphane (SFN), the benchmark isothiocyanate derived from broccoli glucoraphanin [1]. CamITC also demonstrated higher in vitro antioxidant activity than SFN in parallel assays [1].

cancer chemoprevention lung adenocarcinoma isothiocyanate pharmacology

Glucocamelinin vs. Glucoarabin Seed Abundance

Across multiple Camelina sativa genotypes and growing locations, glucocamelinin (GSL 10) consistently constitutes the predominant glucosinolate species, representing 59–70% of total glucosinolate content, substantially exceeding the abundance of its closest homolog glucoarabin (GSL 9) which accounts for 1.3–15.3 mmol/g [1]. Absolute total glucosinolate content across the available Camelina collection ranged from 13.2 to 36.2 µmol/g dry seed, with a mean of 24 µmol/g, and glucocamelinin comprised approximately 65% of this total [2].

phytochemical profiling seed meal valorization glucosinolate quantification

hGSL 10 vs. hGSL 9: NQO1 Induction and CYP1A1

In Hepa1c1c7 murine hepatoma cells, both hydrolyzed glucocamelinin (hGSL 10) and hydrolyzed glucoarabin (hGSL 9) upregulated the phase II detoxification enzyme quinone reductase (NQO1) [1]. Critically, neither hGSL 9 nor hGSL 10 affected cytochrome P450 (CYP) 1A1 activity, demonstrating that both Camelina glucosinolate hydrolysis products induce protective phase II enzymes without concomitant activation of phase I procarcinogen-bioactivating enzymes [1].

NQO1 induction phase II detoxification chemoprevention screening

UPLC-DAD Method for Camelina Glucosinolates

A validated eco-efficient UPLC-DAD method was developed for the simultaneous determination of glucocamelinin (GS10), glucoarabin (GS9), and homoglucocamelinin (GS11) in Camelina seed, oil, and defatted meal, eliminating the need for tedious desulfation steps and toxic reagents [1]. The method demonstrated high precision with relative standard deviations (RSD) ranging from 4.12% to 6.54% and spike recovery accuracy exceeding 94.4% across all three glucosinolates, with all validation parameters passing the industry-consensus AOAC Appendix F criteria [1].

analytical method validation quality control AOAC compliance

Glucocamelinin Application Scenarios


CamITC for Lung Cancer Chemoprevention

Based on direct comparative evidence showing that CamITC exhibits higher selective cytotoxicity and antioxidant activity than sulforaphane in A549 lung adenocarcinoma cells, glucocamelinin is the preferred precursor compound for studies investigating isothiocyanate-mediated lung cancer chemoprevention [1]. Researchers should procure purified glucocamelinin (or glucocamelinin potassium salt reference standard) and pair it with myrosinase to generate CamITC for in vitro cytotoxicity assays, antioxidant activity screening, and mechanistic studies of Nrf2/ARE pathway activation in pulmonary cell models.

NQO1 Induction Studies with Minimal CYP1A1 Effect

Hydrolyzed glucocamelinin (hGSL 10) induces the phase II detoxification enzyme quinone reductase (NQO1) in Hepa1c1c7 cells without affecting cytochrome P450 1A1 activity [2]. This favorable safety profile—phase II induction without phase I procarcinogen activation—makes glucocamelinin a valuable tool compound for chemoprevention mechanism studies. Glucocamelinin may be evaluated alone or in combination with quercetin (a known NQO1 induction synergist) for enhanced bioactivity screening.

Quality Control of Camelina Products for Feed and Food

As glucocamelinin constitutes approximately 65% of total glucosinolates in Camelina sativa seeds, accurate quantification of this dominant species is essential for quality control, batch-to-batch standardization, and regulatory compliance of Camelina seed meal, oil, and derived products [3]. The validated eco-efficient UPLC-DAD method meeting AOAC Appendix F criteria provides industrial users with a reproducible analytical workflow for quantifying glucocamelinin alongside glucoarabin and homoglucocamelinin in complex matrices, supporting product specification development and stability monitoring [4].

Reference Standard for Analytical Method Validation

Glucocamelinin potassium salt is available as a phyproof® certified reference substance with primary reference standard certification, including chromatographic purity, water content, residual solvents, and inorganic impurities documentation [5]. This certified material is essential for: (1) calibration of HPLC/UPLC methods per EN 17853:2023 (determination of intact glucosinolates in feed materials), (2) method development and validation for Camelina product analysis, and (3) accurate quantification of glucocamelinin in research samples requiring traceable reference standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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